![molecular formula C20H24N6O B2908778 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-4-phenylbutan-1-one CAS No. 2320890-29-5](/img/structure/B2908778.png)

1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-4-phenylbutan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

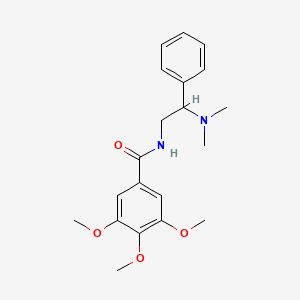

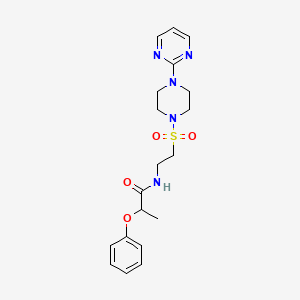

The compound is a complex organic molecule that includes several heterocyclic rings, specifically a triazolo[4,3-b]pyridazine ring and a diazepane ring . These types of structures are often found in pharmaceuticals and other biologically active compounds .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, a compound with a similar structure, 1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine, has a molecular weight of 204.23 and is a solid at room temperature .Aplicaciones Científicas De Investigación

Antiepileptic Drug Development

Compounds containing 1,2,4-Triazines derivatives have been utilized in the development of antiepileptic drugs such as Lamotrigine .

Antitumor Agents

Derivatives of 1,2,4-Triazines have shown potential as antitumor agents like Tirapazamine .

Antimicrobial Applications

Fused 1,2,4–triazines have been researched for their antimicrobial properties against various pathogens .

Antiviral Research

Some 1,2,4-Triazines derivatives are being studied for their anti-viral activities .

Anxiolytic and Antidepressant Properties

Research has been conducted on the anxiolytic and antidepressant activities of certain 1,2,4-Triazines derivatives .

Sensitivity Analysis in Energetic Materials

Studies have been performed to understand the relationship between weak interactions and sensitivity of energetic materials containing [1,2,4]triazolo derivatives .

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These compounds can make specific interactions with different target receptors .

Mode of Action

It’s known that triazolopyridazine derivatives can bind to their targets and induce changes that lead to their pharmacological effects . For instance, some derivatives have been found to inhibit c-Myc, leading to tumor growth inhibition .

Biochemical Pathways

For example, some derivatives have been found to inhibit enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .

Pharmacokinetics

Similar compounds, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been studied for their in silico pharmacokinetic and molecular modeling .

Result of Action

Similar compounds have been found to exhibit various pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .

Direcciones Futuras

Propiedades

IUPAC Name |

4-phenyl-1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]butan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N6O/c27-20(9-4-8-17-6-2-1-3-7-17)25-13-5-12-24(14-15-25)19-11-10-18-22-21-16-26(18)23-19/h1-3,6-7,10-11,16H,4-5,8-9,12-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRFFYCKQWPMPKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)C(=O)CCCC2=CC=CC=C2)C3=NN4C=NN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2908696.png)

![2-(3-((4-Chlorophenyl)sulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2908699.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2908702.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-2-(2,4-dichlorophenoxy)-N-methylacetamide](/img/structure/B2908704.png)

![N-[[4-(4-fluorophenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2908708.png)

![8-(3-Chloro-4-methoxyphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1,3,5-trihydr o-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2908710.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2908713.png)

![2-[(2-Aminobenzoyl)amino]-4-bromo-1-fluorosulfonyloxybenzene](/img/structure/B2908715.png)

![4-((Z)-((1S,4R)-1,7,7-trimethyl-3-oxobicyclo[2.2.1]heptan-2-ylidene)methyl)benzenesulfonic acid trihydrate](/img/structure/B2908716.png)